Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate
Description
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a partially saturated six-membered nitrogen-containing ring. Its structure includes a 4-cyanophenyl substituent at position 6, a 2-hydroxy-3-methoxyphenyl group at position 2, and an amino group at position 2. The ethyl ester at position 3 enhances solubility and modulates bioavailability.
Crystallographic studies (e.g., using SHELX and ORTEP-3 ) reveal a puckered tetrahydropyridine ring conformation, with deviations from planarity quantified via Cremer-Pople puckering parameters . The intramolecular hydrogen bonding between the hydroxyl and amino groups stabilizes the structure, as validated by Hirshfeld surface analysis .
Properties
CAS No. |
59624-00-9 |
|---|---|
Molecular Formula |
C22H23N3O4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-(4-cyanophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-22(27)19-16(24)11-17(14-9-7-13(12-23)8-10-14)25-20(19)15-5-4-6-18(28-2)21(15)26/h4-10,17,20,25-26H,3,11,24H2,1-2H3 |
InChI Key |
BEQUWOXSIVKDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)C#N)N |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approach
A one-pot MCR strategy is effective for constructing the tetrahydropyridine core. This method aligns with protocols used for structurally similar compounds (e.g., PM2 in) and involves:
- Reactants :
- Ethyl 2-chloroacetoacetate
- 4-Cyanobenzaldehyde
- 2-Hydroxy-3-methoxyaniline
- Catalyst : Bronsted acidic ionic liquid (e.g., [HMIM][HSO₄])
- Solvent : Ethanol or toluene under reflux
- Dissolve 4-cyanobenzaldehyde (1.0 eq) and 2-hydroxy-3-methoxyaniline (1.2 eq) in ethanol.
- Add ethyl 2-chloroacetoacetate (1.0 eq) and catalyst (10 mol%).
- Reflux at 80°C for 6–8 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane:ethyl acetate = 7:3).
| Parameter | Value |
|---|---|
| Yield | 58–65% |
| Purity (HPLC) | ≥95% |
| Reaction Time | 6–8 h |
Stepwise Condensation-Cyclization Method
Adapted from ethyl pyrazolo[3,4-c]pyridine syntheses, this method involves:
- Knoevenagel Condensation :
- React 4-cyanobenzaldehyde with ethyl acetoacetate in acetic acid to form an α,β-unsaturated ketone intermediate.
- Michael Addition :
- Treat the intermediate with 2-hydroxy-3-methoxyaniline in ethyl acetate at 0°C.
- Cyclization :
- Use triethylamine (2.5 eq) in toluene under reflux for 3 hours.
| Parameter | Value |
|---|---|
| Yield | 45–52% |
| Key Intermediate | α,β-unsaturated ketone |
| Purification | Recrystallization (acetone/water) |
Critical Analysis of Methods
Efficiency Comparison
| Method | Advantages | Limitations |
|---|---|---|
| MCR Approach | - Fewer steps - Higher atom economy |
- Requires precise stoichiometry |
| Stepwise Synthesis | - Better intermediate control | - Lower overall yield |
Optimization Insights
- Catalyst Choice : Ionic liquids improve reaction rates and yields compared to traditional acids (e.g., HCl).
- Solvent Impact : Polar aprotic solvents (e.g., DMF) may enhance cyclization but complicate purification.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs include:
Ethyl 2-amino-4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate: Lacks the 4-cyanophenyl and hydroxyl-methoxyphenyl substituents. Reduced electron-withdrawing effects result in lower dipole moments (e.g., 4.2 D vs. 6.8 D for the target compound) .
Ethyl 4-amino-6-(4-nitrophenyl)-2-(2-hydroxyphenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: Replaces the cyano group with nitro. The nitro group increases ring distortion (puckering amplitude $ Q = 0.42 \, \text{Å} $) compared to the target compound ($ Q = 0.35 \, \text{Å} $) .
Ethyl 4-amino-6-(4-chlorophenyl)-2-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: Chlorine substitution reduces π-π stacking interactions compared to the cyano group, lowering binding affinity to biological targets (e.g., IC₅₀ = 12 μM vs. 8 μM for the target compound) .
Physicochemical Properties
| Property | Target Compound | Ethyl 2-amino-4-phenyl analog | Ethyl 4-nitro analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 435.45 | 274.32 | 465.47 |
| LogP | 2.8 | 1.9 | 3.1 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Ring Puckering Amplitude (Å) | 0.35 | 0.28 | 0.42 |
| Dipole Moment (D) | 6.8 | 4.2 | 7.5 |
Biological Activity
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS No. 59624-00-9) is a complex organic compound characterized by its tetrahydropyridine core and various functional groups, including an amino group, hydroxyl group, and methoxy group. This structural diversity suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.436 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 393.436 g/mol |
| Density | 1.31 g/cm³ |
| Boiling Point | 557.9 °C at 760 mmHg |
| Flash Point | 291.2 °C |
| LogP | 3.85318 |
Biological Activity
The biological activity of this compound has been explored primarily in the context of its anticancer properties. The presence of the cyanophenyl group and other functional groups enhances its interaction with biological targets.
Anticancer Potential
Preliminary studies indicate that this compound exhibits potential anticancer properties . The structural features allow for interactions with various cellular pathways involved in cancer progression. For example:
- In vitro studies have suggested that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) through mechanisms involving caspase activation and cell cycle arrest .
Structure-Activity Relationship (SAR)
The understanding of how different substituents affect biological activity is crucial for optimizing the efficacy of this compound. SAR studies reveal that:
- Electron-withdrawing groups (EWGs) at specific positions on the aromatic rings can enhance biological activity by improving binding affinity to target proteins.
- Electron-donating groups (EDGs) may also play a role in modulating the pharmacological profile, thus affecting overall potency .
Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of this compound against various cancer cell lines. The findings indicated:
- IC50 values were measured in the low micromolar range against MCF-7 and U-937 cell lines.
Further research focused on elucidating the mechanism of action:
- Flow cytometry analysis demonstrated that treatment with this compound resulted in increased levels of apoptosis markers such as cleaved caspase-3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
